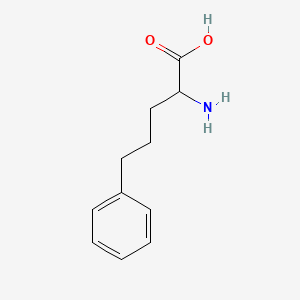

2-Amino-5-phenylpentanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-phenylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOQZTHUXZWQXOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347674 | |

| Record name | 2-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2046-19-7, 34993-02-7, 36061-08-2 | |

| Record name | NSC167401 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-2-Amino-5-phenyl-pentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylpentanoic acid, also known as 5-phenylnorvaline, is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a phenylalkyl side chain, makes it a valuable building block for designing peptide-based pharmaceuticals and other bioactive compounds.[1] This document provides a comprehensive technical overview of established synthetic routes and detailed characterization methods for this compound, tailored for professionals in chemical research and drug development.

Introduction

This compound is an analog of norvaline containing a terminal phenyl group. This modification imparts hydrophobicity and potential for aromatic interactions, making it a useful component in the synthesis of peptidomimetics and other complex molecular architectures.[1] The ability to synthesize and characterize this compound with high purity is crucial for its application in research and development. This guide details two primary synthetic methodologies and the analytical protocols for its structural confirmation and purity assessment.

Synthesis Methodologies

Two common and effective methods for the synthesis of this compound are the malonic ester synthesis route, which produces a racemic mixture, and the catalytic hydrogenation of a precursor, which can yield specific enantiomers.

Method 1: Malonic Ester Synthesis of (±)-2-Amino-5-phenylpentanoic acid

This classical approach involves the alkylation of diethyl acetamidomalonate with 1-bromo-3-phenylpropane, followed by hydrolysis and decarboxylation to yield the racemic amino acid.[2][3]

Caption: Workflow for the malonic ester synthesis of racemic this compound.

-

Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium (24 g) in anhydrous ethanol (500 mL) to prepare a sodium ethoxide solution.[2]

-

Alkylation: Add diethyl acetamidomalonate (220 g) dissolved in anhydrous ethanol (1 L) to the sodium ethoxide solution. Reflux the mixture for 30 minutes.[2]

-

Addition of Alkyl Halide: Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.[2]

-

Initial Work-up: After cooling to room temperature, filter the mixture to remove the precipitate. Remove the solvent from the filtrate by distillation under reduced pressure.[2]

-

Hydrolysis: Add concentrated hydrochloric acid (800 mL) to the residue and reflux the mixture for 14 hours.[2]

-

Purification: After cooling, wash the aqueous phase with ether (2 x 200 mL). Remove residual ether by bubbling nitrogen through the aqueous phase. Adjust the pH of the aqueous phase to 7-8 using ammonium hydroxide.[2]

-

Isolation: Collect the resulting product by filtration, air dry, and recrystallize from an ethanol-water mixed solvent to yield the final product.[2]

Method 2: Catalytic Hydrogenation for (S)-2-Amino-5-phenylpentanoic acid

This stereoselective method is suitable for producing the L-enantiomer (S-form) of the amino acid from an unsaturated precursor.[4]

Caption: Workflow for the catalytic hydrogenation synthesis of L-2-amino-5-phenylpentanoic acid.

-

Reaction Setup: Dissolve L-styryl alanine (50 mg, 0.26 mmol) in methanol (5 mL) in a reaction vessel.[4]

-

Inert Atmosphere: Flush the vessel with nitrogen gas.[4]

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon (Pd/C).[4]

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture for 2 hours at room temperature.[4]

-

Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.[4]

-

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent, affording the target product as a white powder.[4]

Characterization Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: Logical workflow for the characterization of this compound.

Physical and Chemical Properties

The fundamental physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [5][6] |

| Molecular Weight | 193.24 g/mol | [5][7] |

| Appearance | White solid/powder | [4][8] |

| Melting Point | 255-257 °C | [2] |

| CAS Number (Racemate) | 34993-02-7 | [2][5] |

| CAS Number (L-isomer) | 62777-25-7 | [4][6] |

| CAS Number (D-isomer) | 2046-19-7 | [5][7] |

Spectroscopic Data

Spectroscopic data is critical for unambiguous structural elucidation.

| Analysis Type | Data | Reference |

| Mass Spec. (FAB) | m/e: 194 (M+H)⁺ | [2] |

| Mass Spec. (ESI-MS) | Calculated for [M+H]⁺: 194.12; Found: 194.4 | [4] |

| ¹H-NMR (400 MHz, CD₃OD) | δ= 7.42-7.25 (m, 5H, Ar-H ), 3.71 (t, J=6.0 Hz, 1H, CH -NH₂), 2.69 (t, J=6.4 Hz, 2H, Ph-CH ₂), 1.85 (m, 2H, -CH ₂-), 1.70 (m, 2H, -CH ₂-) | [4] |

Summary

This guide has outlined two reliable synthetic pathways for this compound: a malonic ester synthesis for the racemic form and a catalytic hydrogenation for the enantiomerically pure L-isomer. Detailed experimental protocols and comprehensive characterization data, including physical properties and spectroscopic analysis, have been provided. The included workflows and data tables serve as a practical resource for chemists and researchers engaged in peptide synthesis, drug design, and the development of novel therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 34993-02-7 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 34993-02-7 [sigmaaldrich.com]

A Comprehensive Technical Guide to 2-Amino-5-phenylpentanoic Acid

This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols, and potential biological relevance of 2-Amino-5-phenylpentanoic acid. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.

Physicochemical Properties

This compound, also known as 5-phenyl-L-norvaline, is a non-proteinogenic amino acid.[1] It exists in different stereoisomeric forms, including the D- and L-enantiomers, as well as a racemic mixture.[1][2][3] The compound typically appears as a white solid or powder.[4] For optimal stability, it should be stored at room temperature in a dark place under an inert atmosphere.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some data is derived from experimental sources, other values are computationally predicted.

| Property | Value | Data Type | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | Experimental | [1][2][3][4] |

| Molecular Weight | 193.24 g/mol | Calculated | [2][3][5] |

| IUPAC Name | (2S)-2-amino-5-phenylpentanoic acid (L-form) (2R)-2-amino-5-phenylpentanoic acid (D-form) this compound (Racemic) | Standardized | [1][2][3] |

| CAS Number | 62777-25-7 (L-form) 36061-08-2 (D-form) 34993-02-7 (Racemic) | Identifier | [1][2] |

| Physical Form | Solid, powder | Experimental | [4] |

| Boiling Point | 375.2 ± 42.0 °C at 760 mmHg | Predicted | [5] |

| XLogP3 | -0.4 | Computed | [2][3] |

| Topological Polar Surface Area | 63.3 Ų | Computed | [2][3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters of this compound are outlined below. These protocols are based on standard practices for amino acids and pharmaceutical compounds.

Synthesis of L-2-Amino-5-phenylpentanoic Acid

A common method for the synthesis of the L-enantiomer involves the hydrogenation of L-Styryl alanine.[6]

Materials:

-

L-Styryl alanine

-

Methanol (MeOH)

-

Palladium on carbon (10%)

-

Nitrogen gas

-

Hydrogen gas

-

Celite

Procedure:

-

Dissolve L-Styryl alanine (0.26 mmol) in methanol (5 mL) in a reaction vessel.

-

Flush the vessel with nitrogen gas.

-

Add a catalytic amount of 10% palladium on carbon.

-

Place the reaction vessel under a hydrogen atmosphere.

-

Stir the mixture for 2 hours at room temperature.

-

Filter the mixture through Celite to remove the catalyst.

-

Remove the organic solvent in vacuo to yield (S)-2-amino-5-phenylpentanoic acid.[6]

Melting Point Determination using Fast Scanning Calorimetry (FSC)

Due to the tendency of amino acids to decompose upon slow heating, conventional DSC methods may not be suitable.[7][8] Fast Scanning Calorimetry (FSC) is a recommended alternative to obtain accurate melting properties.[7][8][9][10]

Procedure:

-

A small sample of this compound is placed on the FSC sensor.

-

To ensure good thermal contact, a small amount of silicon oil can be used.

-

The sample is subjected to a series of heating and cooling cycles at very high scanning rates (e.g., up to 20,000 K/s).[8][11]

-

The melting peak is recorded during the heating steps.

-

The melting temperature (Tfus) is determined by extrapolating the onset temperature of the melting peak to a zero heating rate.[9]

-

The enthalpy of fusion (ΔfusH) is calculated from the area of the melting peak.[9][10]

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[12]

Materials:

-

This compound (solid)

-

Buffer solutions at various pH values (e.g., pH 1.2, 4.5, 6.8)[12]

-

Mechanical shaker or agitator

-

Temperature-controlled incubator (37 ± 1 °C)[12]

-

Filtration or centrifugation apparatus

-

A validated analytical method for quantification (e.g., HPLC)

Procedure:

-

Add an excess amount of solid this compound to vials containing the buffer solutions.

-

Place the vials in a mechanical shaker within an incubator set at 37 °C.

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13]

-

After equilibration, separate the undissolved solid from the solution via filtration or centrifugation.[14]

-

Analyze the clear supernatant using a validated HPLC or LC-MS/MS method to determine the concentration of the dissolved compound.[14]

-

The measured concentration represents the equilibrium solubility at the specific pH and temperature.

References

- 1. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 6993756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | CAS#:34993-02-7 | Chemsrc [chemsrc.com]

- 6. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New experimental melting properties as access for predicting amino-acid solubility - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00334C [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

- 13. benchchem.com [benchchem.com]

- 14. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to 2-Amino-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. This document details its chemical identity, physicochemical properties, synthesis protocols, and key applications, with a focus on its role as a building block in peptide synthesis and in the development of enzyme inhibitors.

Chemical Identity: CAS Numbers and Synonyms

This compound exists in racemic and enantiomerically pure forms, each identified by a unique CAS Registry Number. Additionally, its derivatives, such as the Fmoc-protected variant commonly used in peptide synthesis, have their own identifiers.

| Compound Name | CAS Number | Synonyms |

| This compound (Racemic) | 34993-02-7 | 5-phenylnorvaline[1] |

| L-2-Amino-5-phenylpentanoic acid | 62777-25-7 | L-Nva(5-phenyl)-OH, H-Nva(5-phenyl)-OH[2] |

| D-2-Amino-5-phenylpentanoic acid | 36061-08-2 | (2R)-2-amino-5-phenylpentanoic acid[3] |

| Fmoc-L-2-amino-5-phenylpentanoic acid | 959578-11-1 | Fmoc-L-Nva(5-phenyl)-OH, Fmoc-Nva(5-phenyl)-OH[4] |

Physicochemical Properties

The key physicochemical properties of this compound are summarized below. These properties are essential for its application in chemical synthesis and biochemical assays.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₂ | [2][5][6] |

| Molecular Weight | 193.24 g/mol | [4][6][7] |

| Appearance | White solid/powder | [2][4] |

| Melting Point | 255-257 °C | [8] |

| Boiling Point (est.) | 375.2 ± 42.0 °C at 760 mmHg | [6] |

| Density (est.) | 1.1 ± 0.1 g/cm³ | [6] |

| Storage Temperature | 0 - 8 °C; Keep in dark place, inert atmosphere | [1][2] |

Experimental Protocols: Synthesis Methodologies

Detailed protocols for the chemical synthesis of both racemic and enantiomerically pure L-2-Amino-5-phenylpentanoic acid are provided below.

Protocol 1: Synthesis of (±)-2-Amino-5-phenylpentanoic Acid[8]

This method outlines a robust procedure for preparing the racemic mixture of this compound.

Materials:

-

Diethyl acetamidomalonate (220 g)

-

Anhydrous ethanol (1.5 L)

-

Sodium (24 g)

-

1-Bromo-3-phenylpropane (200 g)

-

Concentrated hydrochloric acid (800 mL)

-

Ammonium hydroxide

Procedure:

-

Preparation of Sodium Ethoxide: Under a nitrogen atmosphere, dissolve sodium (24 g) in anhydrous ethanol (500 mL) to prepare a sodium ethoxide solution.

-

Alkylation: Add diethyl acetamidomalonate (220 g) dissolved in anhydrous ethanol (1 L) to the sodium ethoxide solution. Reflux the mixture under nitrogen for 30 minutes.

-

Add 1-bromo-3-phenylpropane (200 g) to the reaction mixture and continue to reflux overnight.

-

Work-up: Cool the reaction to room temperature and filter to remove the precipitate. Remove the solvent by distillation under reduced pressure.

-

Hydrolysis: Add concentrated hydrochloric acid (800 mL) to the residue and reflux for 14 hours.

-

After cooling, wash the aqueous phase with water (2 x 200 mL) and remove any residual ether by bubbling nitrogen through the solution.

-

Purification: Adjust the pH of the aqueous phase to 7-8 with ammonium hydroxide. Collect the resulting precipitate by filtration.

-

Dry the product in air and recrystallize from an ethanol-water mixed solvent to yield the final compound (150 g, 83% yield).

Protocol 2: Synthesis of L-2-Amino-5-phenylpentanoic Acid[9]

This protocol describes the synthesis of the L-enantiomer via catalytic hydrogenation.

Materials:

-

L-styrylalanine (50 mg, 0.26 mmol)

-

Methanol (5 mL)

-

10% Palladium on carbon (catalytic amount)

-

Hydrogen gas

-

Celite

Procedure:

-

Reaction Setup: Dissolve L-styrylalanine (50 mg) in methanol (5 mL) in a reaction vessel. Flush the vessel with nitrogen.

-

Catalyst Addition: Add a catalytic amount of 10% palladium on carbon to the solution.

-

Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir the mixture at room temperature for 2 hours.

-

Filtration: Upon completion, filter the reaction mixture through Celite to remove the palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the organic solvent, yielding (S)-2-amino-5-phenylpentanoic acid as a white powder (51 mg, quantitative yield).

Biological Activity and Applications

This compound serves as a versatile building block in medicinal chemistry and biochemical research.[2][5] Its unique structure, featuring a phenyl side chain, is valuable for designing bioactive compounds and pharmaceuticals with enhanced hydrophobic interactions.[4]

Inhibition of Nitric Oxide Synthase (NOS)

Derivatives of 2-amino-pentanoic acids have been investigated as inhibitors of nitric oxide synthase (NOS) isoforms.[8] NOS enzymes catalyze the conversion of L-arginine to L-citrulline and nitric oxide (NO), a critical signaling molecule in various physiological processes.[2] The overproduction of NO is implicated in several pathological conditions, making NOS a significant therapeutic target. The structural similarity of these amino acid derivatives to the natural substrate, L-arginine, allows them to act as competitive inhibitors.[6] The diagram below illustrates the catalytic action of NOS and its inhibition.

Caption: Mechanism of Nitric Oxide Synthase (NOS) inhibition.

Application in Solid-Phase Peptide Synthesis (SPPS)

As an unnatural amino acid, this compound is a valuable component in peptide synthesis, particularly for creating peptide-based pharmaceuticals with improved stability and efficacy.[2][4] It is typically incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) protocols, most commonly employing Fmoc chemistry. The general workflow for incorporating an amino acid in Fmoc-based SPPS is depicted below.

Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound is a key non-proteinogenic amino acid with significant applications in drug discovery and biochemical research. Its straightforward synthesis and utility as a building block for peptides and enzyme inhibitors make it a valuable tool for developing novel therapeutics. The protocols and data presented in this guide offer a foundational resource for researchers and scientists working with this versatile compound.

References

- 1. This compound | 34993-02-7 [sigmaaldrich.com]

- 2. Mechanism of Inactivation of Neuronal Nitric Oxide Synthase by (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Arginine-Based Inhibitors of Nitric Oxide Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. sibran.ru [sibran.ru]

- 7. AP5 - Wikipedia [en.wikipedia.org]

- 8. S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Amino-5-phenylpentanoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, and its structurally diverse derivatives have emerged as a significant scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the biological activities of this chemical class, focusing on their roles as enzyme inhibitors and modulators of key physiological pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in drug discovery and development, offering a consolidated overview of quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways.

I. Enzyme Inhibition Profiles

Derivatives of this compound have demonstrated potent inhibitory activity against a range of clinically relevant enzymes. The following sections summarize the quantitative inhibition data for key enzyme targets.

A. HIV-1 Protease Inhibition

A series of 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid derivatives have been synthesized and evaluated as inhibitors of HIV-1 protease, a critical enzyme in the viral life cycle. Several of these compounds exhibit potent inhibition with Ki values in the nanomolar range, highlighting their potential as antiretroviral agents.[1]

| Compound/Derivative | R Group | Ki (nM) |

| Lead Compound | (Structure not fully specified in snippet) | 3.4 |

| Additional 45 Derivatives | Various heterosubstitutions | Nanomolar range |

B. Nitric Oxide Synthase (NOS) Inhibition

S-2-amino-5-azolylpentanoic acids, which are derivatives of the core scaffold, have been investigated as inhibitors of nitric oxide synthase (NOS) isoforms. One of the most potent compounds identified is 2-amino-5-(imidazol-1-yl)pentanoic acid, which shows activity against rat iNOS, rat nNOS, and a human-derived cNOS.[2]

| Compound/Derivative | Target Enzyme(s) | IC50 (µM) |

| 2-amino-5-(imidazol-1-yl)pentanoic acid | rat iNOS, rat nNOS, human cNOS | Specific IC50 values not provided in snippets |

C. Monoamine Oxidase (MAO) and Cholinesterase (ChE) Inhibition

A library of 2-amino-5-nitrothiazole derived semicarbazones has been synthesized and evaluated for their ability to inhibit monoamine oxidase (MAO) and cholinesterases (AChE and BuChE), enzymes implicated in neurodegenerative diseases.[3][4]

| Compound | Target Enzyme | IC50 (µM) |

| 4 (1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) | MAO-B | 0.212 |

| 17 (1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide) | BuChE | 0.024 |

| 21 (1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide) | AChE | 0.264 |

II. Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for reproducing and building upon these findings.

A. Synthesis of 2-Heterosubstituted Statine Derivatives (HIV-1 Protease Inhibitors)

A general procedure for the synthesis of these derivatives involves a multi-step process starting from protected L-phenylalaninols.[1]

-

Conversion to γ-amino α,β-unsaturated esters: Protected L-phenylalaninols are converted in a one-pot procedure.

-

Diastereoselective epoxidation: The N-protected (E)-enoates undergo highly diastereoselective epoxidation.

-

Regioselective ring opening: The resulting 2,3-epoxy esters are subjected to regioselective ring opening with a variety of heteronucleophiles to yield the final 2-heterosubstituted statine derivatives.

B. Synthesis of S-2-amino-5-azolylpentanoic acids (NOS Inhibitors)

The synthesis of these nitric oxide synthase inhibitors is achieved through the following steps.[2]

-

Starting Material: The synthesis begins with 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester.

-

Alkylation: The starting material is treated with appropriate imidazoles, 1,2,4-triazoles, or tetrazole under basic conditions.

-

Deprotection: The final 2-amino-5-azolylpentanoic acids are obtained after acidolytic deprotection.

C. Synthesis of 2-amino-5-nitrothiazole derived semicarbazones (MAO and ChE Inhibitors)

The synthetic route for these dual-target inhibitors is as follows.[3]

-

Urea Formation: 2-Amino-5-nitrothiazole is reacted with sodium cyanate in glacial acetic acid to form 1-(5-nitrothiazol-2-yl)urea.

-

Semicarbazide Formation: The urea derivative is then refluxed with hydrazine hydrate in ethanol to yield 4-(5-nitrothiazol-2-yl)semicarbazide.

-

Final Semicarbazone Synthesis: The semicarbazide is then reacted with various aldehydes or ketones to produce the final semicarbazone derivatives.

D. In Vitro Enzyme Inhibition Assays

The inhibitory activity against HIV-1 protease is determined using a competitive binding assay. The inhibition constant (Ki) is calculated to quantify the potency of the compounds.[1]

The ability of the compounds to inhibit different NOS isoforms is assessed. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined.[2]

The inhibitory potential against MAO-A, MAO-B, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) is evaluated. IC50 values are determined from the plots of inhibition percentage versus the logarithm of the inhibitor concentration using software such as GraphPad Prism.[3]

-

Enzyme Source: Rat brain mitochondria are used as a source for MAO isoforms.

-

Data Analysis: IC50 values are calculated with 95% confidence limits from dose-response curves.

III. Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are rooted in their interaction with specific signaling pathways. This section provides visual representations of these mechanisms.

A. HIV Life Cycle and Inhibition by Protease Inhibitors

HIV-1 protease is essential for the maturation of new viral particles. Protease inhibitors, including derivatives of this compound, block this enzyme, thereby halting the viral life cycle.[5][6][7][8]

Figure 1. Mechanism of HIV-1 Protease Inhibition.

B. Neurological Activity: NMDA Receptor Antagonism

Some derivatives of this compound are expected to exhibit activity as N-methyl-D-aspartate (NMDA) receptor antagonists due to their structural similarity to known NMDA receptor ligands. NMDA receptor antagonists modulate glutamatergic neurotransmission and have therapeutic potential in various neurological disorders.[9][10][11]

References

- 1. Inhibitors of HIV-1 proteinase containing 2-heterosubstituted 4-amino-3-hydroxy-5-phenylpentanoic acid: synthesis, enzyme inhibition, and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of the isoforms of nitric oxide synthase (NOS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. How do protease inhibitors disrupt the life cycle of the HIV ... | Study Prep in Pearson+ [pearson.com]

- 7. What are HIV-1 protease inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]

- 8. The HIV Life Cycle | NIH [hivinfo.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. profiles.wustl.edu [profiles.wustl.edu]

- 11. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

The Strategic Integration of 2-Amino-5-phenylpentanoic Acid in Advanced Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, has emerged as a valuable building block in the landscape of organic synthesis and medicinal chemistry. Its unique structural features, comprising a phenylalkyl side chain, offer opportunities to design and synthesize novel peptides and small molecules with tailored pharmacological properties. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its utility in peptide synthesis and as a scaffold for drug discovery. Detailed experimental protocols, comparative data on synthetic and coupling methodologies, and visualizations of synthetic workflows are presented to facilitate its practical application in the laboratory.

Introduction

The quest for novel therapeutic agents with enhanced efficacy, selectivity, and metabolic stability has driven the exploration of non-natural amino acids as chiral synthons. This compound, with its extended hydrophobic side chain, serves as a versatile scaffold for introducing lipophilicity and conformational constraints into bioactive molecules. This guide aims to be an in-depth resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound is a chiral molecule that can exist as D- and L-enantiomers, or as a racemic mixture. The properties of these forms, along with the commonly used Fmoc-protected L-enantiomer for peptide synthesis, are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | |

| CAS Number (Racemic) | 34993-02-7 | [2] |

| CAS Number (L-enantiomer) | 62777-25-7 | |

| CAS Number (D-enantiomer) | 2046-19-7 | [1] |

| Appearance | White solid | [2] |

| Purity (Typical) | ≥ 97% | [2] |

| Storage Temperature | Room temperature, inert atmosphere, keep in dark place | [2] |

| ¹H NMR (L-enantiomer, 400 MHz, CD₃OD) | δ= 7.42-7.25 (m, 5H), 3.71 (t, J=6.0, 1H), 2.69 (t, J=6.4, 2H), 1.85 (m, 2H), 1.70 (m, 2H) | [3] |

| Mass Spectrum (L-enantiomer, M+H⁺) | Calculated: 194.12, Found: 194.4 | [3] |

Fmoc-L-2-amino-5-phenylpentanoic acid is a key derivative for solid-phase peptide synthesis.

| Property | Value |

| CAS Number | 959578-11-1 |

| Molecular Formula | C₂₆H₂₅NO₄ |

| Molecular Weight | 415.49 |

| Purity (HPLC) | ≥ 98% |

| Appearance | White solid |

| Optical Rotation ([a]D²⁰, C=1 in DMF) | -10 ± 2º |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, yielding either the racemic mixture or the desired enantiomer.

Racemic Synthesis via Malonic Ester Alkylation

A common and high-yielding method for preparing racemic this compound involves the alkylation of diethyl acetamidomalonate.

Experimental Protocol:

-

Alkylation: Diethyl acetamidomalonate is dissolved in anhydrous ethanol and added to a solution of sodium ethoxide in ethanol. The mixture is refluxed, and then 1-bromo-3-phenylpropane is added. The reaction is continued at reflux overnight.

-

Hydrolysis and Decarboxylation: After cooling and filtration, the solvent is removed under reduced pressure. Concentrated hydrochloric acid is added to the residue, and the mixture is refluxed for 14 hours.

-

Work-up and Isolation: The aqueous phase is washed with ether, and the pH is adjusted to 7-8 with ammonium hydroxide to precipitate the product. The crude product is collected by filtration and can be recrystallized from an ethanol-water mixture.

| Starting Materials | Reagents | Yield | Melting Point |

| Diethyl acetamidomalonate, 1-Bromo-3-phenylpropane | 1. NaOEt, EtOH2. conc. HCl, NH₄OH | 83% | 255-257 °C |

Enantioselective Synthesis of L-2-Amino-5-phenylpentanoic Acid

An enantioselective route to the L-enantiomer involves the catalytic hydrogenation of a suitable precursor.

Experimental Protocol:

-

Hydrogenation: L-Styryl alanine is dissolved in methanol, and a catalytic amount of 10% palladium on carbon is added.

-

Reaction: The mixture is stirred under a hydrogen atmosphere at room temperature for 2 hours.

-

Isolation: The catalyst is removed by filtration through celite, and the solvent is evaporated in vacuo to yield the product.

| Starting Material | Catalyst | Yield |

| L-Styryl alanine | 10% Pd/C | Quantitative |

Applications in Peptide Synthesis

The incorporation of this compound, particularly its Fmoc-protected L-enantiomer, into peptide chains is a key application. Due to its bulky side chain, it is considered a sterically hindered amino acid, which can make peptide bond formation challenging. The choice of coupling reagent is therefore critical to ensure high coupling efficiency and minimize racemization.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating Fmoc-L-2-amino-5-phenylpentanoic acid into a growing peptide chain on a solid support is as follows:

Comparative Performance of Coupling Reagents

The efficiency of coupling sterically hindered amino acids like this compound varies significantly with the choice of coupling reagent. Modern uronium/aminium and phosphonium salt-based reagents are generally more effective than traditional carbodiimides.

| Coupling Reagent | Class | Relative Reactivity for Hindered Couplings | Key Considerations |

| HATU | Aminium/Uronium Salt | Very High | Highly effective for hindered and N-methylated amino acids. |

| HBTU | Aminium/Uronium Salt | High | Less reactive than HATU for highly hindered couplings. |

| PyAOP | Phosphonium Salt | Very High | Excellent for sterically demanding couplings with low racemization. |

| BOP | Phosphonium Salt | High | Effective, but produces a carcinogenic byproduct (HMPA). |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Can be sluggish for hindered couplings, higher risk of racemization. |

Experimental Protocol for Coupling using HATU:

-

Resin Preparation: The resin-bound peptide is swelled in DMF and the N-terminal Fmoc group is removed using 20% piperidine in DMF. The resin is then washed thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-2-amino-5-phenylpentanoic acid (3 eq.), HATU (2.9 eq.), and a non-nucleophilic base such as DIPEA or Collidine (6 eq.) in DMF.

-

Coupling: The activated amino acid solution is added to the deprotected resin, and the mixture is agitated at room temperature. For hindered couplings, a longer reaction time (2-4 hours) is recommended.

-

Monitoring and Washing: The coupling efficiency can be monitored using a qualitative test (e.g., Kaiser test). After completion, the resin is washed with DMF.

Role in Drug Discovery and Development

The structural characteristics of this compound make it an attractive component in the design of peptidomimetics and small molecule drugs, particularly in the field of neurodegenerative diseases.

Neuroprotective Peptides

Peptides containing modified amino acids are being investigated as potential therapeutics for diseases like Alzheimer's and Parkinson's.[4] The introduction of this compound can enhance the hydrophobicity of peptides, potentially improving their ability to cross the blood-brain barrier and interact with protein targets implicated in these diseases. For instance, peptides designed to inhibit the aggregation of α-synuclein, a key pathological event in Parkinson's disease, could benefit from the inclusion of such residues.[4]

The rationale is that the phenylalkyl side chain can engage in hydrophobic and aromatic interactions with the aggregation-prone regions of proteins like α-synuclein, thereby stabilizing non-toxic conformations and preventing the formation of harmful oligomers.

Conclusion

This compound is a powerful and versatile building block for organic chemists and drug developers. Its straightforward synthesis and the commercial availability of its protected derivatives facilitate its use in a wide range of applications. The ability to introduce specific lipophilic and conformational properties makes it a valuable tool in the design of novel peptides and peptidomimetics with improved pharmacological profiles. As our understanding of the structural requirements for targeting complex biological systems grows, the strategic incorporation of non-natural amino acids like this compound will undoubtedly play an increasingly important role in the development of next-generation therapeutics.

References

- 1. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34993-02-7 [sigmaaldrich.com]

- 3. L-2-AMINO-5-PHENYL-PENTANOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Frontiers | Identification of Two Novel Peptides That Inhibit α-Synuclein Toxicity and Aggregation [frontiersin.org]

An In-depth Technical Guide to Structural Analogs of 2-Amino-5-phenylpentanoic Acid and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 2-amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, and their associated chemical and biological properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly in the areas of analgesic and anti-inflammatory agents.

Introduction to this compound

This compound, also known as 5-phenyl-norvaline, is an amino acid derivative that has garnered interest in medicinal chemistry due to its structural similarity to endogenous amino acids and its potential as a scaffold for the development of novel therapeutic agents.[1][2][3][4][5] Its basic structure consists of a pentanoic acid backbone with an amino group at the alpha position and a phenyl group at the terminal end of the side chain. This unique combination of a chiral amino acid and a hydrophobic phenylalkyl side chain makes it a versatile building block for creating a diverse range of molecular architectures.

Structural Analogs and Their Properties

The therapeutic potential of this compound can be modulated by systematic structural modifications. These modifications can be broadly categorized into three main areas: substitution on the phenyl ring, modification of the alkyl chain, and alterations to the amino and carboxylic acid groups. Such changes can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its analgesic and anti-inflammatory activities.

Phenyl Ring Substituted Analogs

Modifications to the phenyl ring, such as the introduction of various substituents, can significantly impact the biological activity of the parent compound. These substitutions can alter the electronic and steric properties of the molecule, influencing its interaction with biological targets.

Alkyl Chain Modified Analogs

Alterations to the length and rigidity of the pentanoic acid alkyl chain can affect the molecule's overall conformation and its ability to fit into the binding sites of target proteins.

Analogs with Modified Functional Groups

Modifications to the core amino acid structure, such as the conversion of the carboxylic acid to an ester or amide, or the substitution of the amino group, can lead to compounds with altered physicochemical properties and biological activities. For instance, phenyl-substituted alpha-amino ketones have demonstrated notable anti-inflammatory and analgesic effects.[6]

Table 1: Summary of Analgesic and Anti-inflammatory Activities of Selected Structural Analogs

| Compound/Analog | Modification | Biological Activity | Quantitative Data | Reference(s) |

| Phenyl-substituted alpha-amino ketones | Replacement of carboxylic acid with a keto group | Analgesic and Anti-inflammatory | Effective analgesic dose is ten times lower than that for anti-inflammatory action. | [6] |

| L-beta-phenylalanine | Isomer of phenylalanine | Anti-inflammatory (carrageenan-induced edema) | - | |

| 2-amino-5-tert-butyl-2-oxazoline | Cyclization and tert-butyl substitution | Peripheral antinociceptive effect | - | [7] |

| 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane | Aryl ketone derivative | Anti-inflammatory and Analgesic | Less potent than indomethacin, more potent than acetylsalicylic acid. | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the analgesic and anti-inflammatory properties of structural analogs of this compound.

Synthesis of Structural Analogs

The synthesis of various amino acid analogs can be achieved through established organic chemistry methods. A general approach for creating substituted 2-amino-5-phenylpentanoic acids involves the alkylation of a protected glycine equivalent with a suitably substituted 1-bromo-3-phenylpropane, followed by deprotection.

Workflow for Analog Synthesis

In Vivo Analgesic Activity Assessment: Tail-Flick Test

The tail-flick test is a standard method for assessing the central analgesic activity of a compound by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.[9][10][11][12][13]

Protocol:

-

Animal Acclimatization: Acclimate mice or rats to the testing environment and handling for at least 2-3 days before the experiment.

-

Apparatus: Use a tail-flick analgesiometer that provides a focused beam of radiant heat.

-

Baseline Latency: Determine the baseline tail-flick latency for each animal by applying the heat source to the tail (approximately 2-3 cm from the tip) and recording the time taken for the animal to flick its tail. A cut-off time (typically 10-12 seconds) should be set to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle control to the animals via the desired route (e.g., intraperitoneal, oral).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Calculate the percentage increase in reaction time (Index of Analgesia) to evaluate the analgesic effect of the compound.

Experimental Workflow for Tail-Flick Test

In Vivo Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds by measuring their ability to reduce the edema induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent.[14][15][16][17][18]

Protocol:

-

Animal Preparation: Use rats or mice and measure their initial paw volume using a plethysmometer.

-

Compound Administration: Administer the test compound or vehicle control to the animals. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

-

Induction of Edema: After a set period (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition Assays

The anti-inflammatory effects of many compounds are mediated through the inhibition of cyclooxygenase (COX) and/or 5-lipoxygenase (5-LOX) enzymes, which are key in the biosynthesis of prostaglandins and leukotrienes, respectively.[9][10][14][15][16]

Protocol for COX Inhibition Assay (General):

-

Reagents: Use a commercial COX inhibitor screening kit containing purified COX-1 and COX-2 enzymes, reaction buffer, heme cofactor, and arachidonic acid as the substrate.

-

Assay Setup: In a 96-well plate, set up reactions containing the enzyme, buffer, heme, and the test compound at various concentrations. Include control wells with no inhibitor and a positive control inhibitor (e.g., indomethacin).

-

Reaction Initiation and Termination: Initiate the reaction by adding arachidonic acid and stop it after a defined incubation period.

-

Detection: Measure the product formation (e.g., prostaglandin E2) using a suitable method, such as an enzyme immunoassay (EIA).

-

Data Analysis: Calculate the IC50 value for the test compound.

Protocol for 5-LOX Inhibition Assay (General):

-

Reagents: Utilize a commercial 5-LOX inhibitor screening kit.

-

Assay Procedure: The procedure is similar to the COX inhibition assay, but uses the 5-LOX enzyme and measures the formation of leukotrienes or other 5-LOX products.

-

Data Analysis: Determine the IC50 value for the test compound.

Signaling Pathways

The biological activities of this compound and its analogs are likely mediated through their interaction with specific cellular signaling pathways involved in pain and inflammation. Key pathways that are often implicated include the nuclear factor-kappa B (NF-κB) and the p38 mitogen-activated protein kinase (MAPK) pathways. Amino acids and their metabolites can also influence the mTOR signaling pathway, which is a central regulator of cell growth and metabolism and has been linked to inflammation.[19][20][21][22][23][24][25][26]

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Inhibition of this pathway is a key target for anti-inflammatory drug development.

Hypothesized NF-κB Inhibition by Analogs

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the cellular response to inflammatory stimuli. Activation of p38 MAPK leads to the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Hypothesized p38 MAPK Inhibition by Analogs

Conclusion

The structural framework of this compound offers a promising starting point for the design and development of novel analgesic and anti-inflammatory agents. Through systematic structural modifications, it is possible to generate a wide array of analogs with diverse and potentially enhanced biological activities. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this class of compounds further. Future structure-activity relationship studies, coupled with detailed mechanistic investigations, will be crucial in identifying lead candidates with optimal efficacy and safety profiles for clinical development.

References

- 1. 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 34993-02-7 [sigmaaldrich.com]

- 4. L-2-Amino-5-phenyl-pentanoic acid | C11H15NO2 | CID 2761813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C11H15NO2 | CID 296866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and antiinflammatory activity of some 2-heteroaryl-alpha-methyl-5-benzoxazoleacetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and analgesic activity of 2-amino-5-tert-butyl-2-oxazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anti-inflammatory properties of 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ukm.my [ukm.my]

- 11. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 16. Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth [mdpi.com]

- 17. Design, synthesis and structure–activity relationship studies of novel and diverse cyclooxygenase-2 inhibitors as anti-inflammatory drugs | Semantic Scholar [semanticscholar.org]

- 18. Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, antiinflammatory, and cytotoxic activities of 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Anti-inflammatory effect of phenylpropanoids from Dendropanax dentiger in TNF-α-induced MH7A cells via inhibition of NF-κB, Akt and JNK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Antioxidants | Special Issue : Nrf2 Antioxidative Pathway and NF-κB Signaling [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. AMP-activated protein kinase inhibits NF-κB signaling and inflammation: impact on healthspan and lifespan - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-5-phenylpentanoic Acid: A Scrutiny of its Biological Significance and Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid, serves as a pivotal structural motif in the landscape of medicinal chemistry and biochemical research. While direct evidence for a specific, intrinsic mechanism of action in biological systems remains elusive in current scientific literature, its significance lies in its role as a versatile building block for the synthesis of a diverse array of bioactive molecules. This technical guide consolidates the available information on this compound, focusing on its application in the development of therapeutic agents and its utility as a tool in studying biological processes. The activities of derivative compounds, which incorporate the this compound scaffold, will be explored to provide a comprehensive understanding of its contribution to pharmacology.

Introduction

This compound, also known as 5-phenylnorvaline, is an amino acid derivative characterized by a pentanoic acid backbone with an amino group at the alpha-position and a phenyl group at the 5-position. Its structural similarity to natural amino acids, such as phenylalanine and leucine, allows for its incorporation into peptides and other molecules intended to interact with biological systems. This guide will delve into the known applications of this compound, summarizing its role in the synthesis of molecules with defined biological activities and outlining its use in biochemical studies.

Role as a Synthetic Precursor in Drug Discovery

The primary and most well-documented role of this compound is as a precursor in the synthesis of more complex molecules with therapeutic potential. Its utility stems from the ability to introduce a unique combination of hydrophobicity and structural conformation into a target molecule.

In the Synthesis of Neurological Agents

Due to its structural resemblance to neurotransmitter precursors, this compound is a valuable starting material for the development of compounds targeting the central nervous system. While the direct neuroactivity of this compound has not been established, its incorporation into larger molecules has led to the discovery of compounds with potential neurological effects.

One notable application is in the bio-inspired synthesis of pharmaceutical scaffolds. For instance, L-2-amino-5-phenylpentanoic acid can be enzymatically converted by yeast into 4-phenylbutyraldehyde.[1] This aldehyde can then be used as a precursor for the synthesis of phenylpropyl-tetrahydroisoquinolines (THIQs), a class of compounds that have demonstrated analgesic properties.[1]

In the Development of Enzyme Inhibitors

Derivatives of this compound have been investigated as inhibitors of various enzymes.

-

HIV-1 Protease Inhibitors: Although not a direct inhibitor itself, the this compound scaffold has been incorporated into more complex molecules designed to inhibit HIV-1 protease, a key enzyme in the life cycle of the human immunodeficiency virus.

-

Nitric Oxide Synthase (NOS) Inhibitors: Similarly, derivatives of this amino acid have been explored for their potential to inhibit nitric oxide synthase, an enzyme involved in a wide range of physiological and pathological processes.

The workflow for such a synthetic approach is outlined below:

Caption: Synthetic workflow for developing bioactive compounds from this compound.

Incorporation into Bioactive Peptides

This compound is utilized in peptide synthesis to create analogues of naturally occurring peptides with modified properties. Its inclusion can influence the peptide's conformation, stability, and interaction with its biological target.

Anabaenopeptins

L-2-amino-5-phenylpentanoic acid is a constituent of some anabaenopeptins, a class of cyclic peptides produced by cyanobacteria. Anabaenopeptins are known to be potent inhibitors of proteases, such as carboxypeptidases and protein phosphatases. The presence of this compound contributes to the overall structure and inhibitory activity of these natural products.

AM-Toxins

AM-toxins are cyclic depsipeptides produced by the fungus Alternaria alternata. The L-enantiomer of this compound is found in AM-toxin II. These toxins are known to be phytotoxic, causing necrosis on susceptible plants by affecting chloroplasts and the plasma membrane.

The general structure of these cyclic peptides and the role of this compound is depicted below:

Caption: Incorporation of this compound into bioactive peptides.

Use in Biochemical and Metabolic Studies

The non-proteinogenic nature of this compound makes it a useful tool for probing biological systems. It can be used in studies of protein synthesis, enzyme specificity, and metabolic pathways to understand how these systems accommodate or are affected by unnatural amino acids.

Quantitative Data

As there is no established direct biological activity for this compound, quantitative data such as IC50, Ki, or EC50 values for the compound itself are not available in the literature. The biological activity data that exists pertains to the more complex molecules into which this amino acid has been incorporated.

Experimental Protocols

Detailed experimental protocols for determining a direct mechanism of action of this compound are not present in the scientific literature, as its primary role is that of a synthetic building block. Methodologies for its synthesis and incorporation into larger molecules are widely available in organic and medicinal chemistry literature.

Conclusion

References

An In-depth Technical Guide to 2-Amino-5-phenylpentanoic Acid: From Discovery to Synthetic Protocols and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-5-phenylpentanoic acid, a non-proteinogenic amino acid also known as homophenylalanine, has emerged from relative obscurity as a natural product constituent to a valuable building block in medicinal chemistry and a modulator of biological processes. Initially identified as a component of the phytotoxic AM-toxins in the 1970s, its unique structural properties have since been exploited in the development of angiotensin-converting enzyme (ACE) inhibitors and bitter taste modulators. This technical guide provides a comprehensive overview of the historical background, synthetic methodologies, and biological applications of this compound, tailored for professionals in research and drug development.

Discovery and Historical Background

The discovery of this compound is intrinsically linked to the study of natural toxins. In the mid-1970s, during the structural elucidation of AM-toxins, a group of host-specific phytotoxins produced by the fungus Alternaria mali, this novel amino acid was identified as a key structural component. Specifically, L-2-amino-5-phenylpentanoic acid (L-App) was found to be a constituent of AM-toxin II. This discovery marked the first identification of this amino acid in a natural product and laid the groundwork for future investigations into its biological roles and synthetic pathways.

While its initial discovery was in the context of phytotoxicity, the unique side chain of this compound, an extended version of phenylalanine, soon attracted the attention of synthetic and medicinal chemists. This led to the development of various synthetic routes to access this compound, initially for the total synthesis of AM-toxins and later for its incorporation into other biologically active molecules. The biosynthesis of homophenylalanine has also been investigated, with studies identifying the responsible gene clusters in organisms like the cyanobacterium Nostoc punctiforme, where it is a precursor for the synthesis of anabaenopeptins.

Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| Other Names | Homophenylalanine, hPhe, App | [1][2] |

| CAS Number | 62777-25-7 (L-isomer) | - |

| Molecular Formula | C₁₁H₁₅NO₂ | - |

| Molecular Weight | 193.24 g/mol | - |

| Appearance | White to off-white crystalline powder | - |

| Melting Point | >300 °C | [3] |

Synthesis of this compound

A variety of synthetic methods, both chemical and enzymatic, have been developed to produce this compound, with a strong emphasis on achieving high enantiopurity for the desired L-isomer (L-homophenylalanine).

Chemical Synthesis

Early chemical syntheses often involved the alkylation of malonic esters followed by hydrolysis and decarboxylation. Modern approaches focus on asymmetric synthesis to directly obtain the enantiomerically pure compound.

Experimental Protocol: Asymmetric Synthesis via Chiral Auxiliary

A common strategy involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent.

-

Preparation of the Chiral Glycinate: A chiral auxiliary, such as (1R,2S)-ephedrine, is reacted with glyoxylic acid to form a chiral oxazolidinone.

-

Enolate Formation: The chiral glycinate is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

-

Stereoselective Alkylation: The enolate is then reacted with a suitable electrophile, 1-bromo-3-phenylpropane, to introduce the phenylpropyl side chain. The chiral auxiliary directs the alkylation to occur from the less hindered face, leading to a high diastereomeric excess.

-

Hydrolysis and Removal of Auxiliary: The resulting product is hydrolyzed under acidic conditions to cleave the chiral auxiliary and afford L-2-amino-5-phenylpentanoic acid. The chiral auxiliary can often be recovered and reused.

Enzymatic Synthesis

Biocatalytic methods offer a green and highly selective alternative for the synthesis of L-homophenylalanine. Transaminases are particularly effective for this transformation.

Experimental Protocol: Asymmetric Synthesis using a Recombinant Aromatic L-Amino Acid Transaminase [4]

This method utilizes a recombinant aromatic L-amino acid transaminase (AroAT) for the asymmetric synthesis of L-homophenylalanine (L-HPA) from 2-oxo-4-phenylbutyric acid (2-OPBA) and an amino donor like L-aspartate.

-

Reaction Setup: The reaction mixture is prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing 2-oxo-4-phenylbutyric acid, L-aspartate as the amino donor, and pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Enzyme Addition: The reaction is initiated by the addition of the recombinant AroAT enzyme.

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 37 °C) with stirring.

-

Equilibrium Shift: Due to the low solubility of L-homophenylalanine in the reaction buffer, the product continuously precipitates, driving the reaction equilibrium towards product formation.[4]

-

Product Isolation: After the reaction is complete, the precipitated L-homophenylalanine can be recovered by simple filtration. The pH of the reaction mixture can be adjusted to further facilitate precipitation. The resulting L-HPA is of high purity and enantiomeric excess (>99% ee).[4]

Biological Activity and Applications

This compound and its derivatives have demonstrated significant biological activities, leading to their application in various fields of drug discovery and development.

Component of Natural Toxins

As previously mentioned, L-2-amino-5-phenylpentanoic acid is a constituent of AM-toxin II, a phytotoxin that causes leaf spot disease in apples. The phytotoxicity of AM-toxins is attributed to their ability to disrupt the plasma membrane and chloroplasts of susceptible plant cells, leading to electrolyte leakage and inhibition of photosynthesis.[5]

Quantitative Biological Activity of AM-Toxins

| Toxin | Biological Activity | Concentration | Target Organism/Cell | Reference |

| AM-toxin I | Necrosis on apple leaves | 10⁻⁸ M | Susceptible apple cultivars | [5] |

| AK-toxin I | Venous necrosis | 5 nM | Susceptible Japanese pear cultivar | [6] |

| AK-toxin II | Venous necrosis | 100 nM | Susceptible Japanese pear cultivar | [6] |

| ABR-toxin | Induces symptoms on leaves | 0.5–1 μg·mL⁻¹ | Brassica | [6] |

Angiotensin-Converting Enzyme (ACE) Inhibition

ACE Inhibitory Activity of Peptides Containing a Homophenylalanine-like Scaffold

| Compound | IC₅₀ (nM) | Reference |

| Sec-Pro-Phe-OMe | 183.2 ± 10.6 | [7] |

| Sec-Pro-OMe | 342 ± 33 | [7] |

| Captopril | 1.4 | [8] |

| Lisinopril | 0.39 | [8] |

Note: The table includes comparative data for known ACE inhibitors and peptides with related structures to provide context for the potential contribution of the homophenylalanine moiety.

Bitter Taste Modulation

Derivatives of this compound have been identified as antagonists of human type 2 taste receptors (hT2Rs), which are responsible for the perception of bitter taste.[9] This discovery has opened avenues for the development of bitter blockers for the food and pharmaceutical industries. These antagonists can reduce the bitterness of certain foods, beverages, and oral medications, thereby improving their palatability.

Signaling Pathway of Bitter Taste Transduction

Bitter compounds activate TAS2Rs, which are G-protein coupled receptors (GPCRs). This activation initiates a downstream signaling cascade.

Caption: Bitter taste signaling pathway initiated by ligand binding to TAS2R.

The binding of a bitter ligand to a TAS2R activates the G-protein gustducin.[10][11] The G-protein, in turn, activates phospholipase C-β2 (PLCβ2), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[11] IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[10][11] The increase in intracellular Ca²⁺ activates the TRPM5 ion channel, causing cell depolarization and subsequent neurotransmitter release, which sends a bitter taste signal to the brain.[12] Antagonists derived from this compound can block the initial binding of bitter compounds to TAS2Rs, thereby inhibiting this signaling cascade.

Future Perspectives

This compound continues to be a molecule of interest for researchers. Its role as a versatile chiral building block is well-established, and its incorporation into novel peptide and non-peptide scaffolds is an active area of research. Further exploration of its derivatives as modulators of various biological targets, beyond ACE and taste receptors, holds significant promise. The development of more efficient and sustainable large-scale synthetic methods, particularly through biocatalysis and metabolic engineering, will be crucial for its broader application in the pharmaceutical and food industries. The continued study of its natural origins and biosynthetic pathways may also unveil new biological functions and enzymatic tools for its synthesis.

Conclusion

From its discovery as a component of a natural phytotoxin to its current status as a valuable tool in drug discovery, this compound has traversed a remarkable scientific journey. This in-depth guide has provided a comprehensive overview of its historical context, synthetic accessibility, and diverse biological applications. For researchers and scientists, this non-proteinogenic amino acid represents a versatile platform for the design and synthesis of novel bioactive molecules with therapeutic and commercial potential.

References

- 1. Identification of homophenylalanine biosynthetic genes from the cyanobacterium Nostoc punctiforme PCC73102 and application to its microbial production by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. US6146859A - Facile synthesis of L-homophenylalanine by equilibrium shift enzymatic reaction using engineered tyrosine aminotransferase - Google Patents [patents.google.com]

- 4. Asymmetric synthesis of L-homophenylalanine by equilibrium-shift using recombinant aromatic L-amino acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Alternaria Phytotoxins: A Review of Their Occurrence, Structure, Bioactivity, and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. WO2011159781A2 - Bitter taste modulators - Google Patents [patents.google.com]

- 10. G Protein-Coupled Receptors in Taste Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Spectroscopic Profile of 2-Amino-5-phenylpentanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the non-proteinogenic amino acid, 2-Amino-5-phenylpentanoic acid (also known as 5-phenylnorvaline). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. This document details available experimental data for Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and provides expected Infrared (IR) absorption bands based on the compound's functional groups. Detailed, generalized experimental protocols for acquiring these spectra are also provided.

Molecular Structure and Spectroscopic Overview

This compound is an alpha-amino acid with a pentanoic acid backbone and a terminal phenyl group. This unique structure imparts specific spectroscopic characteristics that are crucial for its unambiguous identification. The following sections provide a detailed analysis of its NMR, IR, and MS data.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for (S)-2-Amino-5-phenylpentanoic acid.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.42-7.25 | m | 5H | Phenyl C-H |

| 3.71 | t | 1H | α-CH |

| 2.69 | t | 2H | δ-CH₂ |

| 1.85 | m | 2H | β-CH₂ |

| 1.70 | m | 2H | γ-CH₂ |

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) of 5-Phenylpentanoic Acid |

| C=O | 175.0 | 186.77 |

| α-C | 55.0 | - |

| β-C | 32.0 | 28.25 |

| γ-C | 29.0 | 33.56 |

| δ-C | 35.0 | 37.59 |

| Phenyl C (quaternary) | 142.0 | 146.01 |

| Phenyl C-H | 128.5, 128.4, 126.0 | 131.36, 131.32, 128.63 |

Predicted data is based on standard chemical shift prediction algorithms. Experimental data for 5-Phenylpentanoic Acid is provided for comparison.[2]

Infrared (IR) Spectroscopy Data

Table 3: Expected Infrared (IR) Absorption Bands.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 3000-2850 | Medium | Aliphatic C-H stretch |

| 3000-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| 1610-1550 | Medium-Strong | N-H bend (primary amine) |

| 1500-1400 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (carboxylic acid) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data.

| m/z | Ion | Method |

| 194.12 | [M+H]⁺ (Calculated) | - |

| 194.4 | [M+H]⁺ (Found) | FAB |

Data obtained from synthesis and characterization of (S)-2-amino-5-phenylpentanoic acid.[1]

Predicted Fragmentation:

The primary fragmentation pathways for this compound under electron ionization or collision-induced dissociation are expected to involve the loss of small neutral molecules from the amino acid core. Key predicted fragments include:

-

Loss of H₂O: [M-H₂O]⁺

-

Loss of COOH (formic acid) or CO and H₂O: [M-HCOOH]⁺

-

Loss of the carboxylic acid group: [M-COOH]⁺

-

Cleavage of the side chain , particularly benzylic cleavage, leading to fragments such as the tropylium ion (m/z 91).

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent will depend on the solubility of the sample and the desired exchange of labile protons.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS at 0 ppm) or to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-